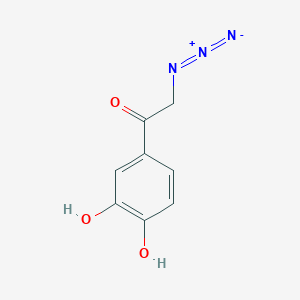
2-Azido-1-(3,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-(3,4-dihydroxyphenyl)ethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an azido group at the 2 position, and an ethanone moiety. The presence of both hydroxyl and azido functional groups makes it a versatile intermediate in organic synthesis and a candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-1-(3,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the azidation of 1-(3,4-dihydroxyphenyl)ethanone. The reaction typically employs sodium azide (NaN₃) as the azidating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of 1-(3,4-dihydroxyphenyl)-2-azidoethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(3,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Formation of 3,4-dihydroxyphenylquinone.
Reduction: Formation of 1-(3,4-dihydroxyphenyl)-2-aminoethanone.
Substitution: Formation of substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-(3,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-azidoethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the azido group can undergo click chemistry reactions, making it a versatile tool in bioconjugation and drug development. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Lacks the azido group, making it less versatile in bioconjugation applications.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
3,4-Dihydroxyphenylacetic acid: Has a carboxylic acid group instead of an ethanone moiety, affecting its chemical behavior and applications.
Uniqueness
2-Azido-1-(3,4-dihydroxyphenyl)ethanone is unique due to the presence of both hydroxyl and azido groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
165947-83-1 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-azido-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7N3O3/c9-11-10-4-8(14)5-1-2-6(12)7(13)3-5/h1-3,12-13H,4H2 |
InChI Key |
SMTHBLYIAYTTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B8666316.png)
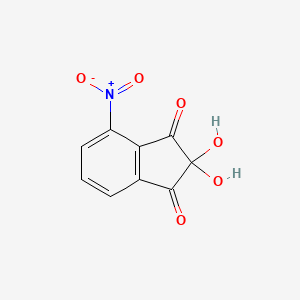

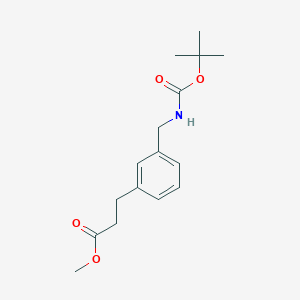
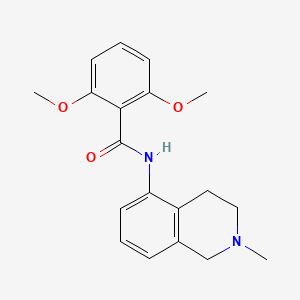
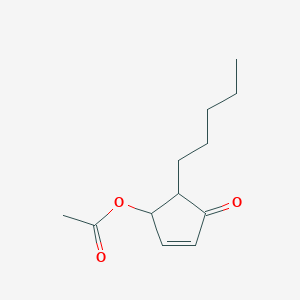
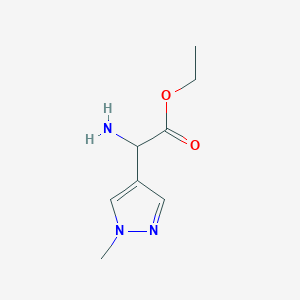
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)

![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
